![molecular formula C12H8Cl2O2 B2426124 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone CAS No. 59522-69-9](/img/structure/B2426124.png)
1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone
Overview
Description
1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone is a chemical compound . It is also known as Ethanone, 1-[5-(3,4-dichlorophenyl)-2-furanyl]- . The molecular formula of this compound is C12H8Cl2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a dichlorophenyl group and an ethanone group . The molecular weight of this compound is 255.1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, furan derivatives are known to be important building blocks in organic chemistry . They can undergo various chemical transformations, including reactions with sulfur ylides and alkynes .Scientific Research Applications
Antimicrobial and Antitubercular Agents
A study by Bhoot et al. (2011) synthesized derivatives of 1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone and evaluated them for antibacterial, antifungal, and antitubercular activities. These compounds showed promising results in this field (Bhoot, Khunt, & Parekh, 2011).
Molecular Docking and Antibacterial Activity
A study conducted by Khumar et al. (2018) involved synthesizing novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone derivatives, derived from this compound. These compounds were screened for antimicrobial activity and showed varying effects against bacterial strains. The study also utilized molecular docking to understand the binding interactions of these compounds with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Evaluation and Molecular Docking
Mathew et al. (2020) synthesized and characterized compounds derived from 1-(5-(5-(4-chlorophenyl)furan-2-yl)-4,5-dihyropyrazol-1-yl ethanone. They conducted in vitro antimicrobial studies, in silico molecular docking, and ADME prediction. The compounds displayed good to moderate antimicrobial activity, and the docking studies indicated potential for bacterial protein interaction (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, including derivatives of this compound. This study provided access to highly functionalized polyheterocyclic compounds, demonstrating the utility of this compound in advanced organic synthesis (Zhang et al., 2017).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives from 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole, derived from this compound. These compounds exhibited notable antiinflammatory and antibacterial activities, with some showing potent effects in both in vivo and in vitro studies (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Biocides
Saxena and Singh (1994) discussed the synthesis and biological properties of difluoroboron(III) compounds using ligands prepared from this compound. These compounds were tested for fungicidal and bactericidal properties, demonstrating their potential as effective biocides (Saxena & Singh, 1994).
Antioxidant and Antimicrobial Activities
Lokeshwari and Kumar (2017) synthesized novel isoxazoles using this compound and evaluated them for antioxidant and antimicrobial activities. They found that some compounds exhibited excellent radical scavenging and antimicrobial susceptibilities (Lokeshwari & Kumar, 2017).
Chiral Intermediate Synthesis
Miao et al. (2019) utilized a bacterial strain for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, structurally related to this compound, to synthesize chiral intermediates for antifungal agents. This study showcased the application of biotransformation in synthesizing chiral intermediates for drug development (Miao, Liu, He, & Wang, 2019).
properties
IUPAC Name |
1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOSCDUALZSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)
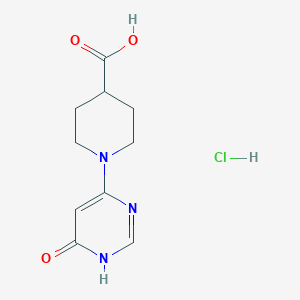
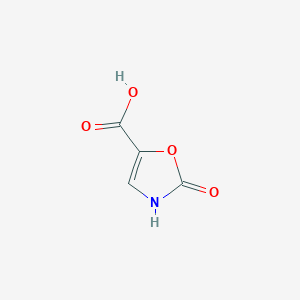
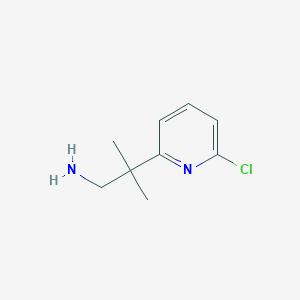

![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
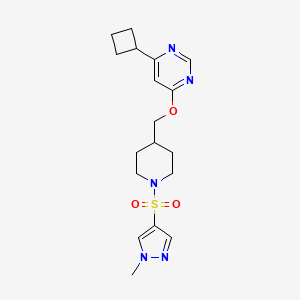

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine](/img/structure/B2426057.png)
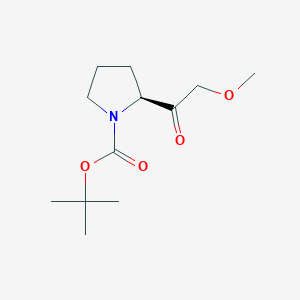
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)